Journal Name:Smart Materials and Structures
Journal ISSN:0964-1726
IF:4.131
Journal Website:http://iopscience.iop.org/0964-1726
Year of Origin:1992
Publisher:IOP Publishing Ltd.
Number of Articles Per Year:402
Publishing Cycle:Bimonthly
OA or Not:Not
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-21 , DOI: 10.1021/acs.oprd.3c00170
This paper presents the development of two generations of routes for the synthesis of the key intermediate 8-Cl of siponimod. The first generation focuses on a cyanation reaction followed by alkaline hydrolysis to introduce the benzoic acid group, replacing the hazardous nucleophilic carboxylation mediated by n-BuLi in the reported manufacturing route. Furthermore, the use of LiAlH4 for the carboxylic acid reduction is substituted with a milder acid anhydride reduction enabled by NaBH4. Overall, the first-generation route demonstrates an 11.6% increase in yield over 8 steps, effectively addressing concerns related to scale-up effects and safety-critical operations. In the second generation, a two-step synthesis involving nickel-catalyzed Kumada–Corriu coupling and Blanc chloromethylation is devised to produce benzyl chloride 8-Cl, starting from the readily available and cost-effective material 1-halo-2-(trifluoromethyl)benzene 9. The second-generation route is successfully demonstrated at large scales ranging from hundreds to kilo grams, resulting in a remarkable 32.5% yield increase and approximately 65% reduction in process mass intensity for the synthesis of intermediate 8-Cl.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-07 , DOI: 10.1021/acs.oprd.3c00119
Despite the fact that it was put on the market more than 60 years ago, hydrochlorothiazide (HCT) is still one of the most important antihypertensive drugs. Due to its chemical structure, which contains the secondary aryl-alkyl-amino moiety, it is vulnerable to the formation of N-nitrosamine drug substance-related impurity (NDSRI) N-nitroso-hydrochlorothiazide (NO-HCT). In our study, we reveal that NO-HCT degrades rapidly at pH values 6 to 8. The main degradation products identified are formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivative. Interestingly, degradation of NO-HCT at pH values from 5 to 1 is significantly slower and provides a different impurity profile when compared to the profile generated between pH 6 and 8. Specifically, between pH 1 and 5, HCT is observed as one of the key degradation products of NO-HCT in addition to formaldehyde and aminobenzenesulfonic acid. Moreover, at pH 1, the aminobenzenesulfonic acid derivative is transformed to the corresponding diazonium salt in approximately 3% yield with the nitrosyl cation, which is released during the decomposition of NO-HCT to HCT. This diazonium is highly unstable above pH 5. To verify that degradation of NO-HCT does not produce the corresponding diazonium salt that could be formed via metabolic activation of NO-HCT, this diazonium salt and its hydrolytic and reduction degradation products were synthesized and used as standards for the identification of species formed during the degradation of NO-HCT. This enabled us to confirm that the corresponding aryl diazonium salt, which would be obtained from metabolic activation of NO-HCT, is not observed in the NO-HCT degradation pathway. Our study also demonstrates that this diazonium salt is stable only in the presence of a large excess of strong mineral acid under anhydrous conditions. In the presence of water, it is instantaneously converted to an aminobenzenesulfonic acid derivative. These findings suggest that the NO-HCT should not be considered as a typical compound belonging to the cohort of the concern.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.oprd.3c00128
Traditionally, new synthetic reactions have been developed using a model substrate to screen reaction conditions before testing the optimized conditions with a range of more complex substrates. In 1998, Gao and Kagan pooled multiple substrates in one pot to study the generality of an enantioselective method. Although such one-pot multisubstrate screenings may be powerful, few applications have appeared in the literature. With the advancement of various chromatography techniques, it may be time to revisit this underutilized platform. This review article discusses the applications of one-pot multisubstrate screenings as a method for developing new synthetic methods.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-05-27 , DOI: 10.1021/acs.oprd.3c00098
Dexlansoprazole is a second-generation proton pump inhibitor, which is used to treat gastroesophageal reflux disease and erosive esophagitis. It is usually synthesized by asymmetric sulfur oxidation through the Kagan reaction. However, due to the difficulty in controlling the degree of sulfur oxidation, the impurity content changes in different batches in the preparation process, resulting in the low quality of obtained dexlansoprazole, which is difficult to meet the requirements of Pharmacopeia. To control the oxidation degree of sulfur and accurately judge the reaction end point, in situ infrared spectroscopy was used to monitor the reaction state in the synthesis of dexlansoprazole. This method has been successfully verified in kilogram-scale production, showing a final product yield of 72.9–73.6% with a purity of 99.86–99.89%.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-05-12 , DOI: 10.1021/acs.oprd.3c00001
The manufacturing process for napabucasin described herein produced drug substance reliably on a scale up to 100 kg. The purification strategy employed was effective at removing process-related impurities and consistently afforded drug substance that met specifications. Below, we present an overview of the process development history and the impurity control strategy that was implemented to achieve robust manufacturing performance. Critical process parameters were identified, and process-related impurities and their proposed mechanisms of formation are presented.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-16 , DOI: 10.1021/acs.oprd.3c00033
We report the development of a novel method for the synthesis of Azoxystrobin, which employs trimethylamine as a catalyst. This appealing catalytic system offers several advantages, including low cost, excellent reactivity, easy recovery, and the ability to be used repeatedly with minimal environmental impact. Mechanistic studies and density functional theory (DFT) calculations suggest that the involvement of a highly active quaternary ammonium salt intermediate is likely responsible for the efficient catalysis. This can be attributed to the low steric hindrance, flexible bare nature of the lone pair of electrons on the nitrogen atom, and low activation energy barrier of trimethylamine. These findings hold great promise for the mass production of Azoxystrobin.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-06-07 , DOI: 10.1021/acs.oprd.3c00029
Pseudoproline derivatives are incorporated into polypeptides as aggregation disrupters during synthesis, from which the unmodified side chains can be recovered during the final step (resin cleavage). However, direct coupling to pseudoproline is challenging and thus dipeptides of pseudoproline, Fmoc-Xaa-Yaa(ΨMe,Mepro)-OH, are traditionally introduced, which requires the entire library of Fmoc-Xaa-Thr(ΨMe,Mepro)-OH in stock, making this approach expensive. Here, we show how the in situ acylation of the incorporated H-Thr(ΨPro)– can be done successful in flow peptide chemistry, with almost all proteinogenic amino acids (Xaa or X). The Xaa-Thr(ΨPro) amide bond was established with a reagent excess of three to five equivalents, with better than 75% efficiency for most Xaa and 70% in the case of Met. Only for Asp was the efficiency too low (8%) to support the direct use of pseudoproline derivatives.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-05-30 , DOI: 10.1021/acs.oprd.3c00084
N-Nitrosamine risk assessment of pharmaceuticals has moved from an initial focus on the potential presence of known small-molecule N-nitrosamines such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) in active substances toward the potential for generation of more complex nitrosamine drug substance-related impurities (NDSRIs) in drug products. While N-nitrosation of simple secondary amines is well-understood, more complex amines can undergo alternative reaction pathways that can be more challenging to predict. A number of such complex amines are known not to undergo N-nitrosation but are either unreactive or react by alternative pathways such as C-nitrosation or nitration to generate non-N-nitrosamine products. This article proposes a standard set of three orthogonal nitrosation forced degradation type reaction conditions that can be used to investigate the potential for generation of novel N-nitrosamines by nitrosation of complex amines. These complementary reaction conditions are considered to provide a thorough evaluation of the potential for N-nitrosamine formation from complex amines with respect to risk factors within pharmaceutical manufacturing. If, after investigation of nitrosation under the proposed conditions, formation and isolation of an N-nitrosamine is not possible, the resultant understanding of chemical reactivity and stability can be used to justify that the N-nitrosamine in question would not be expected to be generated from the complex amine in the drug substance or product. If an N-nitrosamine is formed under these reaction conditions, the information gained can be used as part of the risk assessment and also provides a starting point for the development of a process to synthesize a discrete sample for further testing. Additionally, synthetic and analytical considerations that should be taken into account during preparation of novel N-nitrosamines for use in analytical or toxicological studies are discussed.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-11 , DOI: 10.1021/acs.oprd.3c00143
Herein we report a flow chemistry method for the synthesis of tert-butyl nitrite. The flow process provided 95% yield in a very short residence time of 1 min corresponding to a space time yield of 13 g/h/mL. In addition, we used tert-butyl nitrite for metal-free stereoselective nitration of alkenes. The reported process had a higher batch cycle time of 12 to 24 h, limiting its application for commercial production. We developed a continuous-flow nitration process using a fixed bed column reactor. In the process, we provided the continuous air purging to ensure adequate supply of oxygen in the reaction. This has helped us to reduce the reaction time from 12 h in batch to 3 min in flow. The optimized nitration process conditions were applied on a series of styrene and acrylate derivatives. The methodology has potential for industrial-scale production of tert-butyl nitrite and its use as a nitrating agent.
Smart Materials and Structures ( IF 4.131 ) Pub Date: 2023-07-13 , DOI: 10.1021/acs.oprd.3c00106
The traditional batch production process for methyl sulfone (MSM) from dimethyl sulfoxide (DMSO) is highly exothermic and poses serious safety risks. In this work, we present a continuous-flow synthesis strategy using microchannel reactors to enhance the safety and efficiency of industrial-scale MSM production. Four specifications of microchannel reactors have been constructed and then were applied for the continuous-flow synthesis of MSM with both high yield and purity. The effects of the channel diameter, water bath temperature, catalytic dosage, residence time, and segmented temperature control on MSM yield were systematically investigated. By gradually optimizing the design parameters, the yield of MSM in the industrialized microchannel reactor reached 95.3%, and the average annual time yield of MSM was 18.36 t·a–1. In addition, the maximum overlimit temperature in the continuous flow does not exceed 10 °C, and the overtemperature time is less than 20 s. Dual temperature-controlled continuous-flow process was more beneficial to increase the yield of MSM. The microchannel continuous-flow amplification process can greatly improve the productivity of MSM while ensuring the high yield of MSM, which is a promising strategy for the efficient and safe production of MSM at an industrial scale.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术2区 | INSTRUMENTS & INSTRUMENTATION 仪器仪表2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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12.90 | 117 | Science Citation Index Science Citation Index Expanded | Not |
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